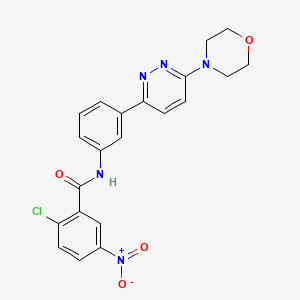

2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide

Description

Properties

IUPAC Name |

2-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O4/c22-18-5-4-16(27(29)30)13-17(18)21(28)23-15-3-1-2-14(12-15)19-6-7-20(25-24-19)26-8-10-31-11-9-26/h1-7,12-13H,8-11H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYQPJLTRMPWKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route might include:

Nitration: Introduction of the nitro group to the benzene ring.

Chlorination: Substitution of a hydrogen atom with a chlorine atom.

Coupling Reaction: Formation of the amide bond between the benzamide core and the morpholinopyridazinyl moiety.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.

Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of the chloro group with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: As a probe to study biological pathways.

Medicine: Potential therapeutic agent due to its biological activity.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-Chloro-N-(2-Isopropyl-6-Methylphenyl)-5-Nitrobenzamide (2IP6MP)

- Structure: Differs in the phenyl substituent (2-isopropyl-6-methylphenyl vs. morpholinopyridazinyl-phenyl).

- Cytotoxicity: Non-cytotoxic up to 40 μM .

2-Chloro-N-(2-Chloro-3-Methylphenyl)-5-Nitrobenzamide

3-Chloro-N-Phenyl-Phthalimide

- Structure : A phthalimide derivative with chloro and phenyl substituents.

- Application: Used as a monomer for polyimide synthesis, requiring high purity for polymer backbone formation .

- Divergence : While both compounds contain chloro and phenyl groups, the target benzamide lacks the cyclic anhydride structure critical for polymer applications.

Agrochemical Benzamide Derivatives

N-(((4-Chlorophenyl)Amino)Carbonyl)-2,6-Difluorobenzamide (Diflubenzuron)

- Structure : Features difluoro and chlorophenyl substituents.

- Application : A chitin synthesis inhibitor used as an insecticide .

Corrosion-Inhibiting Benzamides

2-Chloro-N-(4-(3-(3,4-Dimethoxyphenyl)Acryloyl)Phenyl)Acetamide

- Structure : Includes an acryloyl group and dimethoxyphenyl substituent.

- Application : Reduces carbon steel corrosion in acidic environments .

- Divergence: The target compound’s morpholinopyridazine group likely shifts its application away from corrosion inhibition toward biological systems.

Structural and Functional Analysis Table

Research Implications and Gaps

- Pharmacological Potential: The morpholinopyridazine group in the target compound warrants investigation for RORγ or kinase modulation, given its structural resemblance to bioactive benzamides .

- Synthetic Challenges: Unlike 3-chloro-N-phenyl-phthalimide, the target compound’s synthesis may require regioselective coupling of the morpholinopyridazine moiety, complicating purity optimization .

Biological Activity

2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H17ClN4O3

- Molecular Weight : 350.79 g/mol

- CAS Number : Not explicitly provided in the sources.

The compound's biological activity is primarily attributed to its structural features, particularly the presence of the chloro group and the nitrobenzamide moiety, which enhance its interaction with biological targets. The morpholinopyridazine component may also play a role in modulating its pharmacological effects.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Similar derivatives have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. The presence of halogenated groups has been linked to increased lipophilicity, facilitating membrane penetration and enhancing antimicrobial efficacy .

- Antitumor Properties : Some studies suggest that nitrobenzamide derivatives can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest . The specific mechanism for 2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide requires further investigation to confirm similar effects.

Study 1: Antimicrobial Efficacy

A study conducted on a series of chloroacetamides demonstrated that compounds with halogen substitutions exhibited significant antimicrobial activity. The study utilized quantitative structure-activity relationship (QSAR) analysis to predict the efficacy of new derivatives. Results indicated that compounds with higher lipophilicity were more effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| 2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide | Moderate | Low | Moderate |

| N-(4-fluorophenyl) chloroacetamide | High | Moderate | Low |

| N-(3-bromophenyl) chloroacetamide | High | Low | Moderate |

Study 2: Antitumor Activity

Another study focused on nitrobenzamide derivatives found that these compounds can induce apoptosis in cancer cells. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death . Further research is needed to explore if 2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide exhibits similar antitumor effects.

Q & A

Q. What are the common synthetic routes for 2-chloro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzamide, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the coupling of a morpholine-functionalized pyridazine core with a nitro-substituted benzamide precursor. Key steps include:

- Amide bond formation : Reacting 5-nitro-2-chlorobenzoyl chloride with a 3-(6-morpholinopyridazin-3-yl)aniline intermediate under controlled pH (using triethylamine as a base) in anhydrous solvents like dichloromethane .

- Purification : Recrystallization from toluene or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

- Optimization : Reaction temperature (60–80°C) and exclusion of moisture are critical to prevent hydrolysis of the acyl chloride intermediate .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the morpholine ring (δ 3.6–3.8 ppm for N-CH), pyridazine protons (δ 7.2–8.5 ppm), and nitro group electronic effects .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 470.1) .

Q. What in vitro assays are typically employed to screen the biological activity of nitrobenzamide derivatives?

- Cell-based reporter assays : For receptor-targeted activity (e.g., RORγ modulation), using luciferase reporters in HepG2 or Th17 cells .

- Cytotoxicity screening : MTT assays to determine IC values (e.g., non-cytotoxic up to 40 μM in HepG2 cells) .

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacterial strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's bioactivity?

SAR analysis focuses on substituent effects:

Q. What computational methods are used to predict the binding affinity of this compound with target proteins?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with RORγ’s ligand-binding domain (LBD), highlighting hydrogen bonds with Arg367 and hydrophobic contacts with Leu324 .

- Molecular Dynamics (MD) : Simulations (50 ns) assess stability of the protein-ligand complex, with RMSD <2.0 Å indicating robust binding .

- QSAR models : Machine learning (e.g., Random Forest) correlates nitro group electronegativity with anti-inflammatory activity .

Q. How can researchers resolve contradictions in biological activity data between structurally similar analogs?

- Dose-response analysis : Establish EC curves to differentiate partial agonists (e.g., 2C3MP) from inactive analogs (e.g., 2IP6MP) .

- Metabolic stability assays : LC-MS/MS quantifies hepatic clearance differences due to morpholine’s cytochrome P450 inhibition .

- Crystallographic validation : X-ray diffraction (using SHELX programs) resolves steric clashes in inactive analogs (e.g., 2IP6MP’s isopropyl group obstructing RORγ binding) .

Data Contradiction Analysis Example

Issue : A reported analog (2-chloro-N-(4-iodophenyl)-5-nitrobenzamide) shows higher antimicrobial activity but lower solubility.

Resolution :

- Solubility testing : pH-dependent solubility assays reveal morpholine’s role in improving aqueous solubility (logP reduced by 0.8 units) .

- MIC reassessment : Testing under standardized broth microdilution conditions (CLSI guidelines) confirms activity is pH-sensitive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.